

physical properties of hopeite mineral

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc hydrogen phosphate

Cat. No.: B082006

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Hopeite

Introduction

Hopeite is a rare hydrated zinc phosphate mineral with the chemical formula $Zn_3(PO_4)_2 \cdot 4H_2O$. [1][2] It is primarily of interest to mineral collectors and researchers studying phosphate mineralogy and crystallography. Hopeite is the orthorhombic dimorph of parahopeite, which has the same chemical composition but a triclinic crystal structure.[1][3][4] This guide provides a comprehensive overview of the core physical properties of hopeite, intended for researchers, scientists, and professionals in related fields. The information is compiled from various mineralogical studies and databases, with detailed experimental protocols and visual representations of key concepts and workflows.

Quantitative Physical Properties of Hopeite

The following table summarizes the key quantitative physical properties of hopeite for easy reference and comparison.

Property	Value	Citations
Chemical Formula	$Zn_3(PO_4)_2 \cdot 4H_2O$	[1] [2] [5] [6]
Crystal System	Orthorhombic	[1] [3] [6] [7]
Crystal Class	Dipyramidal (mmm)	[1]
Space Group	Pnma	[1] [7]
Unit Cell Dimensions	$a = 10.597(3) - 10.629(2) \text{ \AA}$ $b = 18.318(8) - 18.339(3) \text{ \AA}$ $c = 5.031(1) - 5.040(1) \text{ \AA}$	[7] [8]
Mohs Hardness	3 - 3.5	[1] [2] [3] [4]
Density (Specific Gravity)	Measured: 3.0 - 3.1 g/cm ³ Calculated: 3.08 - 3.116 g/cm ³	[2] [3] [4] [6] [8]
Refractive Indices	$n\alpha = 1.572 - 1.574$ $n\beta = 1.582 - 1.591$ $n\gamma = 1.590 - 1.592$	[1] [3]
Birefringence	0.018	[9]
2V Angle (Calculated)	26° to 82°	[3]
Formula Mass	458.17 g/mol	[1]

Detailed Descriptions of Physical Properties

Crystallography and Structure

Hopeite crystallizes in the orthorhombic system, belonging to the dipyramidal (mmm) crystal class and the Pnma space group.[\[1\]](#)[\[7\]](#) Its crystal structure consists of ZnO_4 tetrahedra, $ZnO_2(H_2O)_4$ octahedra, and PO_4 tetrahedra.[\[7\]](#)[\[10\]](#) These polyhedra share corners and edges to form layers parallel to the (010) plane.[\[10\]](#) This layered structure is a key characteristic of the hopeite group minerals.

Hopeite is dimorphous with parahopeite; they share the same chemical formula but differ in their crystal structure.[\[1\]](#)[\[3\]](#)[\[4\]](#) While hopeite is orthorhombic, parahopeite is triclinic.[\[1\]](#) There are also two known varieties of hopeite, α -hopeite and β -hopeite, which are distinguished by

slight differences in their optical properties and thermal behavior, attributed to the orientation of a water molecule in the crystal structure.[3]

Mechanical Properties

- Hardness: Hopeite has a Mohs hardness of approximately 3 to 3.5, indicating it is a relatively soft mineral.[1][2][3][4]
- Tenacity: The mineral is brittle.[3][4][6]
- Cleavage: Hopeite exhibits perfect cleavage on {010}, good cleavage on {100}, and poor cleavage on {001}.[1][3][6] The perfect cleavage is a notable diagnostic feature.
- Fracture: The fracture of hopeite is described as uneven or irregular.[1][3][4][6]

Optical Properties

- Luster: The luster of hopeite is typically vitreous (glassy), but can appear pearly on its perfect {010} cleavage surfaces.[1][3][6]
- Color: It can be colorless, white, grayish-white, pale yellow, or brownish-orange.[1][4][6] In transmitted light, it is colorless.[2][3]
- Streak: The streak of hopeite is white.[1][3][6]
- Transparency: Crystals are typically transparent to translucent.[3][6][11]
- Optical Class: Hopeite is biaxial negative.[1][3]

Other Physical Properties

- Crystal Habit: Hopeite commonly forms prismatic crystals that can be tabular. It is also found in divergent aggregates, as crusts, or in reniform (kidney-shaped) masses.[1][2][6]
- Magnetism and Radioactivity: The mineral is non-magnetic and not radioactive.[1][5]
- Solubility: It is readily soluble in dilute hydrochloric acid.[4]

Experimental Protocols

The characterization of hopeite's physical properties relies on a suite of standard mineralogical techniques.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, space group, and precise unit cell dimensions of hopeite.

Methodology:

- A small, single crystal of hopeite is selected and mounted on a goniometer head.
- The crystal is placed in a single-crystal X-ray diffractometer.
- A monochromatic X-ray beam (e.g., MoK α radiation) is directed at the crystal.^[8]
- The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.
- The positions and intensities of the diffraction spots are used to determine the unit cell parameters (a, b, c) and the symmetry of the crystal lattice.
- Systematic absences in the diffraction data (e.g., $h\bar{k}0$ absent when $h=2n+1$) are used to identify the space group as Pnma.^[7]
- The intensity data is then used to solve the crystal structure, determining the atomic positions of zinc, phosphorus, and oxygen within the unit cell through methods like the heavy atom method or direct methods, followed by refinement using least-squares techniques.^{[7][8]}
^[12]

Mohs Hardness Test

Purpose: To determine the relative hardness of hopeite.

Methodology:

- A smooth, inconspicuous surface of the hopeite specimen is chosen.

- A set of standard Mohs hardness minerals (or calibrated picks) is used for scratch testing.
- An attempt is made to scratch the hopeite with a mineral of known hardness (e.g., calcite, hardness 3).
- If the standard mineral scratches the hopeite, the hopeite is softer than that standard.
- If the hopeite scratches the standard mineral, it is harder.
- The process is repeated with minerals of different hardness values to bracket the hardness of the sample. Hopeite's hardness of 3-3.5 means it can be scratched by fluorite (hardness 4) but will scratch calcite (hardness 3).[\[1\]](#)

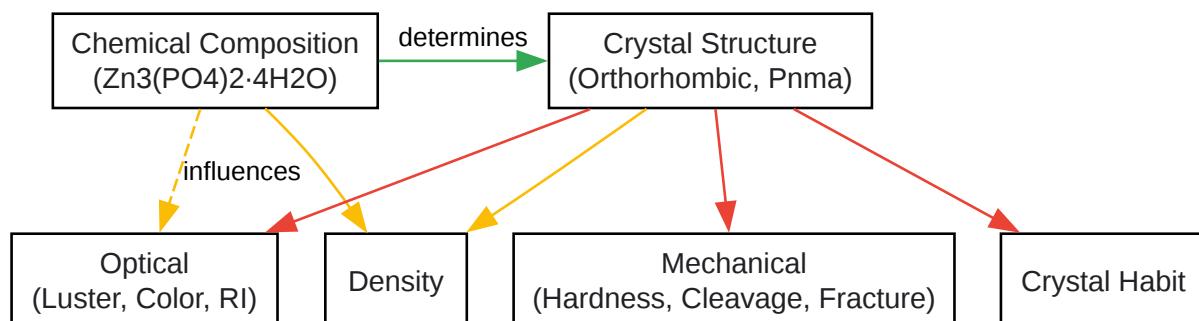
Density Measurement (Toluene Immersion Method)

Purpose: To determine the specific gravity or density of a hopeite sample.

Methodology:

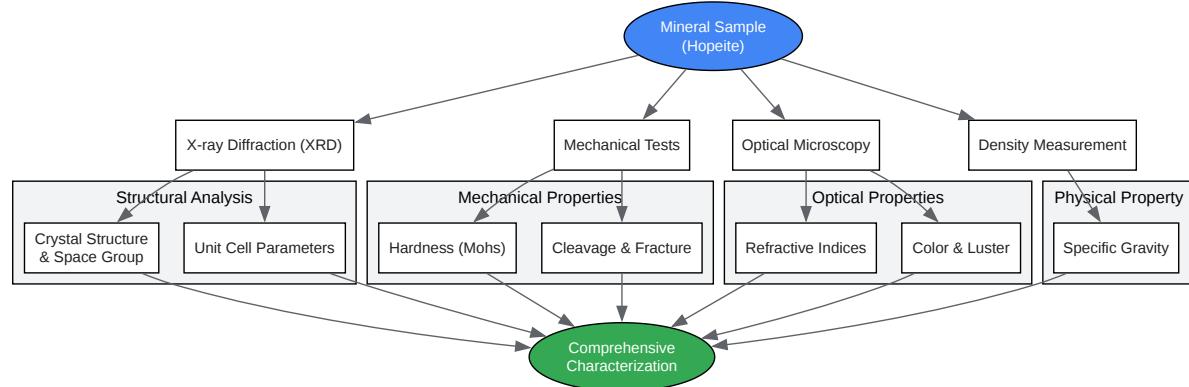
- A fragment of pure hopeite is weighed in the air (W_{air}).
- The same fragment is then weighed while fully submerged in a liquid of known density, such as toluene (D_{liquid}). This weight is W_{liquid} .
- The volume of the mineral (V) is calculated based on Archimedes' principle: $V = (W_{\text{air}} - W_{\text{liquid}}) / D_{\text{liquid}}$.
- The density of the hopeite (D_{mineral}) is then calculated by dividing its mass in air by its volume: $D_{\text{mineral}} = W_{\text{air}} / V$.
- This method was used to obtain a measured density of $3.065(9) \text{ g/cm}^3$ for a natural hopeite specimen.[\[8\]](#)

Refractive Index Measurement (Immersion Method)


Purpose: To determine the principal refractive indices ($n\alpha$, $n\beta$, $n\gamma$) of hopeite.

Methodology:

- Small grains of hopeite are placed on a glass microscope slide.
- A drop of a calibrated refractive index liquid is added to immerse the grains.
- The slide is observed under a petrographic microscope using plane-polarized light.
- The Becke line test is performed. The Becke line is a halo of light that moves into the medium of higher refractive index as the microscope's focus is raised.
- The test is repeated with different immersion liquids until a liquid is found where the Becke line disappears, indicating a match between the refractive index of the liquid and the mineral grain for that specific orientation.
- By rotating the microscope stage and using polarized light, the different principal refractive indices corresponding to the different crystallographic axes can be determined.


Visualizations

The following diagrams illustrate the relationships between hopeite's properties and the workflow for their characterization.

[Click to download full resolution via product page](#)

Caption: Logical relationships between fundamental and macroscopic properties of hopeite.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hopeite - Wikipedia [en.wikipedia.org]
- 2. Hopeite (Hopeite) - Rock Identifier [rockidentifier.com]
- 3. mindat.org [mindat.org]
- 4. Hopeite - National Gem Lab [nationalgemlab.in]
- 5. Hopeite Mineral Data [webmineral.com]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. msaweb.org [msaweb.org]

- 9. Hopeite - Encyclopedia [le-comptoir-geologique.com]
- 10. mdpi.com [mdpi.com]
- 11. galleries.com [galleries.com]
- 12. [PDF] The crystal structure of hopeite | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [physical properties of hopeite mineral]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082006#physical-properties-of-hopeite-mineral]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com